N-Phenylnicotinamide Hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 234.68 g/mol. It is a derivative of nicotinamide, which is a form of Vitamin B3, and features a phenyl group attached to the nitrogen of the nicotinamide structure. This compound is recognized for its potential therapeutic applications due to its biochemical properties and interactions within biological systems.
NPN-HCl has been studied for its potential to inhibit certain enzymes. Enzymes are biological molecules that act as catalysts in various cellular processes. Inhibiting specific enzymes can be a strategy for treating diseases or understanding cellular function. Some research suggests NPN-HCl may inhibit enzymes involved in protein folding and misfolding, which is relevant to neurodegenerative diseases like Alzheimer's and Parkinson's [].
NPN-HCl may interact with cellular signaling pathways. Cellular signaling involves communication between different parts of a cell, essential for regulating various functions. Studies suggest NPN-HCl might influence pathways related to cell growth, differentiation, and survival []. This makes it a potential tool for investigating cellular processes and their role in diseases like cancer.
N-Phenylnicotinamide Hydrochloride exhibits significant biological activity primarily due to its role as a precursor to Nicotinamide Adenine Dinucleotide (NAD), which is crucial in redox reactions and energy metabolism. Its potential effects include:
The synthesis of N-Phenylnicotinamide Hydrochloride can be achieved through various methods:
N-Phenylnicotinamide Hydrochloride has several applications across different fields:
Several compounds share structural similarities with N-Phenylnicotinamide Hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity |
---|---|---|
N-Phenylnicotinamide | 1752-96-1 | 1.00 |
3-Methyl-N-(4-((pyridin-3-ylmethyl)amino)phenyl)benzamide | 839695-57-7 | 0.98 |
N-(4-(Dimethylamino)phenyl)nicotinamide | 69135-90-6 | 0.98 |
Nicotinanilide Hydrochloride | 19060-64-1 | 0.98 |
N-Phenylnicotinamide Hydrochloride is unique due to its specific structural arrangement that includes both pyridine and phenyl groups, contributing to its distinct biological activities compared to other similar compounds .